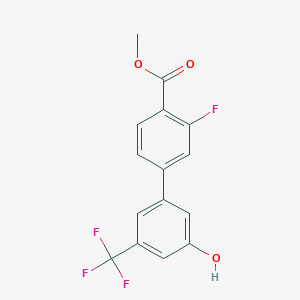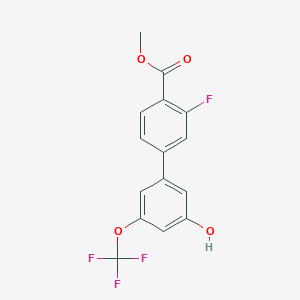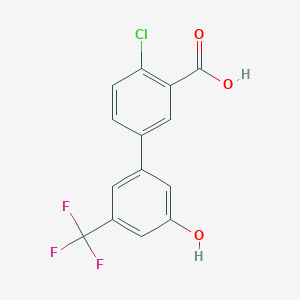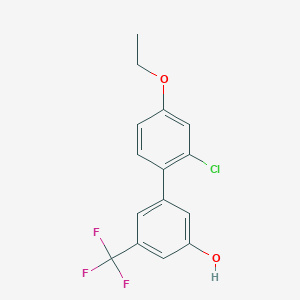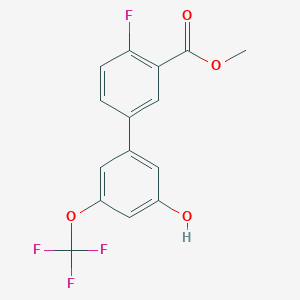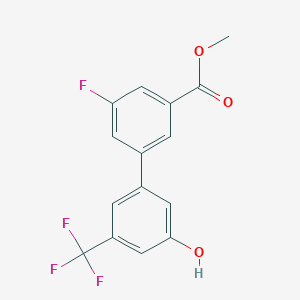
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, (hereafter referred to as FMPT 95%) is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule with a wide range of potential uses, including as a catalyst, inhibitor, and reagent. FMPT 95% is a relatively new compound, and its properties and potential applications are only just beginning to be explored.
Aplicaciones Científicas De Investigación
FMPT 95% has a wide range of potential applications in scientific research. It has been used as a catalyst in organic reactions, as an inhibitor in enzymatic reactions, and as a reagent in a variety of synthetic processes. It has also been used to study the effects of metal ions on enzyme activity, to investigate the mechanism of action of certain compounds, and to study the effects of drugs on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of FMPT 95% is not yet fully understood. However, it is believed to work by forming a complex with the metal ions present in the reaction, which then acts as a catalyst for the reaction. Additionally, FMPT 95% is believed to act as an inhibitor of certain enzymes, by binding to the active site of the enzyme and preventing it from functioning correctly.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPT 95% are not yet fully understood. However, it is believed that FMPT 95% may have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate cell signaling pathways. Additionally, FMPT 95% may have the ability to inhibit certain enzymes, which could lead to the inhibition of certain biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPT 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a 95% pure form. Additionally, FMPT 95% is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of FMPT 95% is that its mechanism of action and biochemical and physiological effects are not yet fully understood.
Direcciones Futuras
The potential applications of FMPT 95% in scientific research are vast and varied. Future research should focus on elucidating the mechanism of action of FMPT 95%, as well as on investigating its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of FMPT 95% in drug discovery and development, as well as in the development of new catalysts and inhibitors. Finally, research should be conducted to explore the potential uses of FMPT 95% in industrial processes, such as in the production of pharmaceuticals and other products.
Métodos De Síntesis
FMPT 95% can be synthesized using a variety of methods, including the reaction of 5-methoxycarbonyl-2-phenyl-1,3-dioxane with 3-trifluoromethyl-5-fluorophenol in aqueous acetic acid. This reaction produces a 95% pure FMPT 95% product.
Propiedades
IUPAC Name |
methyl 3-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-14(21)10-2-8(4-12(16)5-10)9-3-11(15(17,18)19)7-13(20)6-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZVCSLDZNUSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686718 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261934-35-3 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


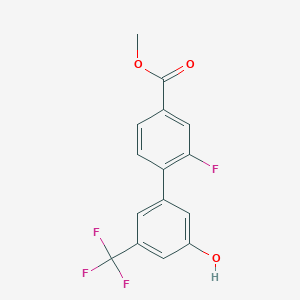
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
